4,4'-Diazidodiphenyl
Overview
Description
4,4’-Diazidodiphenyl is an organic compound characterized by the presence of two azide groups attached to a diphenyl structure. This compound is known for its reactivity and is often used in various chemical processes, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-diazidodiphenyl typically involves the diazotization of benzidine chloride followed by treatment with an aqueous solution of sodium azide. The reaction product is then purified through multiple recrystallizations from ethanol .
Industrial Production Methods: Industrial production methods for 4,4’-diazidodiphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diazidodiphenyl undergoes various chemical reactions, including:
Photooxidation: When exposed to ultraviolet light in the presence of oxygen, 4,4’-diazidodiphenyl undergoes photooxidation, resulting in chemiluminescence.
Reduction: The azide groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions:
Photooxidation: Ultraviolet light and molecular oxygen are essential for the photooxidation process.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used to convert azides to amines.
Major Products Formed:
Photooxidation: The major products include various oxidized derivatives of the original compound.
Reduction: The primary product is 4,4’-diaminodiphenyl.
Scientific Research Applications
4,4’-Diazidodiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-diazidodiphenyl involves its ability to undergo photooxidation and reduction reactions. The azide groups can form reactive intermediates, such as nitrenes, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
4,4’-Diaminodiphenyl: This compound is similar in structure but contains amine groups instead of azides.
4,4’-Dinitrodiphenyl: Another related compound, which contains nitro groups.
Uniqueness: 4,4’-Diazidodiphenyl is unique due to its azide groups, which confer distinct reactivity compared to its analogs. This makes it particularly useful in specific chemical reactions where azides are required.
Properties
IUPAC Name |
[[4-(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c13-17-15-11-5-1-9(2-6-11)10-3-7-12(8-4-10)16-18-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGUHTGSMPZQIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=[N-])C=CC1=C2C=CC(=N[N+]#N)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951752 | |
Record name | 3-[4'-(Triaz-2-yn-2-ium-1-ylidene)[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4-ylidene]triaz-1-en-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2915-43-7 | |
Record name | 4,4'-Diazidodiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC513585 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[4'-(Triaz-2-yn-2-ium-1-ylidene)[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4-ylidene]triaz-1-en-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-DIAZIDODIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC5229R50P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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